molecular formula C6H2FN3O2 B13136722 3-Fluoro-5-nitroisonicotinonitrile

3-Fluoro-5-nitroisonicotinonitrile

Cat. No.: B13136722
M. Wt: 167.10 g/mol
InChI Key: TYEJZLOCXMTSCX-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitroisonicotinonitrile is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 3-position, a nitro group at the 5-position, and a nitrile group at the 1-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-nitroisonicotinonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated pyridine derivative. For instance, starting from 3-fluoropyridine, nitration can be performed using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. Subsequently, the nitrile group can be introduced through a cyanation reaction using reagents such as copper(I) cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and cyanation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-nitroisonicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 3-Fluoro-5-aminoisonicotinonitrile.

    Oxidation: 3-Fluoro-5-nitroisonicotinic acid or its amide derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitroisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-nitropyridine: Similar structure but lacks the nitrile group.

    5-Nitroisonicotinonitrile: Similar structure but lacks the fluorine atom.

    3-Fluoroisonicotinonitrile: Similar structure but lacks the nitro group.

Uniqueness

3-Fluoro-5-nitroisonicotinonitrile is unique due to the combination of the fluorine, nitro, and nitrile groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C6H2FN3O2

Molecular Weight

167.10 g/mol

IUPAC Name

3-fluoro-5-nitropyridine-4-carbonitrile

InChI

InChI=1S/C6H2FN3O2/c7-5-2-9-3-6(10(11)12)4(5)1-8/h2-3H

InChI Key

TYEJZLOCXMTSCX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)C#N)[N+](=O)[O-]

Origin of Product

United States

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